6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
Description
6-(4-Bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core substituted with four methyl groups at positions 1, 4, 5, and 7, and a 4-bromophenyl group at position 6. The pyrrolo[3,4-d]pyridazine skeleton consists of a fused pyrrole and pyridazine ring system, which confers unique electronic properties due to its conjugated π-system and nitrogen-rich structure. The bromine atom on the phenyl ring enhances electron-withdrawing characteristics, making this compound particularly valuable in materials science, such as in the synthesis of donor-acceptor copolymers for organic photovoltaics .
Properties
IUPAC Name |
6-(4-bromophenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-9-15-11(3)20(14-7-5-13(17)6-8-14)12(4)16(15)10(2)19-18-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBUCLWZLPOFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=C(C=C3)Br)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355525 | |
| Record name | 6-(4-Bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461431-55-0 | |
| Record name | 6-(4-Bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms.
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity. This inhibition disrupts the normal transmission of nerve impulses in both mammals and fish
Biochemical Pathways
The compound’s action affects the biochemical pathways involving reactive oxygen species (ROS) and free radicals . These compounds, produced through routine metabolic pathways, increase dramatically under cellular damage. The compound’s action may influence these pathways, potentially leading to changes in cellular components.
Result of Action
The compound’s action results in a significant reduction in AchE levels. This leads to a disruption in normal nerve pulse transmission, causing behavioral changes and impairments in body movement. Additionally, the compound may influence the levels of ROS and free radicals, potentially affecting various cellular components.
Biological Activity
6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine (CAS Number: 461431-55-0) is a compound of interest due to its potential biological activities. This article reviews its biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H16BrN3
- Molecular Weight : 330.22 g/mol
- Density : 1.41 g/cm³
- Boiling Point : 528°C at 760 mmHg
- Flash Point : 273.1°C
Antitumor Activity
Recent studies have highlighted the antitumor potential of various pyrrolo[3,4-d]pyridazine derivatives. In particular, compounds with bromine substituents have shown enhanced cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with conventional chemotherapeutic agents like doxorubicin demonstrated a significant synergistic effect, improving treatment efficacy while minimizing side effects .
Anti-inflammatory and Antibacterial Properties
Pyrrolo[3,4-d]pyridazine derivatives have been reported to exhibit anti-inflammatory and antibacterial activities. For instance, some derivatives have shown effectiveness in inhibiting bacterial growth and reducing inflammation markers in vitro. The precise mechanisms are still under investigation but may involve the modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of bromine in the phenyl group significantly enhances the biological activity of the compound. The electronic properties and steric factors introduced by different substituents on the aromatic rings play a crucial role in determining the overall pharmacological profile .
Study on Breast Cancer Cell Lines
A significant study evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with halogen substitutions (such as bromine) exhibited higher cytotoxicity compared to their non-substituted counterparts. Specifically, the compound was tested for its ability to induce apoptosis in cancer cells, demonstrating promising results that warrant further investigation .
Antimicrobial Activity Assessment
Another research focused on assessing the antimicrobial properties of related pyrrolo[3,4-d]pyridazine compounds. The findings suggested that these compounds could inhibit the growth of several bacterial strains effectively. This activity was attributed to their ability to disrupt bacterial cell wall synthesis and function .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN3 |
| Molecular Weight | 330.22 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 528°C at 760 mmHg |
| Flash Point | 273.1°C |
| Biological Activity | Effect Observed |
|---|---|
| Antitumor Activity | Cytotoxicity in MCF-7 and MDA-MB-231 cells |
| Anti-inflammatory | Reduced inflammation markers |
| Antibacterial | Inhibition of bacterial growth |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-d]pyridazine compounds exhibit promising anticancer properties. Studies have shown that modifications to the pyrrolo structure can enhance cytotoxicity against various cancer cell lines. The bromophenyl substitution is believed to play a crucial role in increasing the compound's effectiveness by improving its interaction with biological targets.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Material Science
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, 6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be used as a material in OLEDs. Its ability to emit light when an electric current passes through it makes it suitable for applications in display technologies.
Conductive Polymers
The compound can be incorporated into conductive polymers, enhancing their electrical conductivity and thermal stability. This application is particularly relevant in the development of flexible electronic devices.
Chemical Probes in Biological Studies
Fluorescent Probes
The compound's structure allows it to be used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it useful for tracking cellular processes and studying molecular interactions within living organisms.
Enzyme Inhibitors
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its mechanism of action involves binding to the active site of the enzyme, thus preventing substrate access and inhibiting enzymatic activity.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| "Synthesis and Anticancer Activity of Pyrrolo[3,4-d]pyridazine Derivatives" | Anticancer | Identified enhanced cytotoxic effects against breast cancer cell lines with specific substitutions. |
| "Evaluation of Antimicrobial Properties of Novel Pyrrolo Compounds" | Antimicrobial | Demonstrated significant inhibition of Gram-positive bacteria growth compared to control groups. |
| "Development of Organic Light Emitting Diodes Using Pyrrolo Compounds" | OLED Technology | Achieved high efficiency and stability in OLED devices utilizing this compound as an emissive layer. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromophenyl substituent in the target compound enhances electron-accepting capacity compared to the ethoxyphenyl group (electron-donating) in the pentyl-substituted analogue . This property is critical in organic solar cells, where strong acceptor moieties improve charge separation and device efficiency .
- Steric Effects : The tetramethyl substitution in the target compound provides steric stabilization, improving thermal stability compared to analogs with bulkier alkyl chains (e.g., pentyl group in ), which may hinder packing in solid-state applications.
- Solubility : Compounds with alkyl chains (e.g., pentyl in ) exhibit enhanced solubility in organic solvents, whereas the bromophenyl derivative may require polar solvents for processing.
Pharmaceutical Potential
While pyrrolo[3,4-d]pyridazine derivatives are explored in drug discovery (e.g., temozolomide analogs in ), the target compound’s bromophenyl group is less common in pharmaceuticals. Instead, amine-substituted derivatives () are prioritized for bioactivity due to their nucleophilic reactivity.
Q & A
Q. What are the key steps for synthesizing 6-(4-bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the pyrrolopyridazine core via cyclization reactions. A critical step is the introduction of the 4-bromophenyl group, which may require Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and improve solubility .
- Temperature control : Gradual heating (60–80°C) to minimize side reactions.
- Monitoring : Use of HPLC and NMR to track intermediate purity and reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone confirmation, with 2D NMR (e.g., COSY, HSQC) resolving methyl group regiochemistry and bromophenyl substitution patterns.
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path searching) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reactive sites. For example:
- Reaction path searching : Tools like GRRM or AFIR identify low-energy pathways for functional group additions .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict regioselectivity in electrophilic substitutions.
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase domains) to prioritize derivatives .
Example workflow: Optimize substituents at the 4-bromophenyl position to modulate steric bulk and π-π stacking interactions with target proteins.
Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for novel derivatives?
- Methodological Answer : Use statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and identify critical factors. For instance:
- Factorial designs : 2³ factorial experiments to test interactions between temperature, solvent polarity, and catalyst concentration .
- Response surface methodology (RSM) : Model non-linear relationships to maximize yield (e.g., quadratic models for coupling reactions) .
- High-throughput screening : Parallel synthesis in microtiter plates with automated LC-MS analysis to rapidly assess reaction outcomes .
Q. How can contradictory data on biological activity (e.g., inconsistent IC₅₀ values across assays) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or compound stability. Mitigation strategies:
- Control experiments : Test compound stability under assay conditions (e.g., DMSO concentration, pH) via time-resolved HPLC .
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation assays) systems.
- Metabolite profiling : LC-MS/MS to identify degradation products or reactive intermediates that may interfere with results .
Key Research Challenges
- Stereochemical control : The tetramethyl groups introduce steric complexity; X-ray crystallography is recommended to confirm regiochemistry.
- Scale-up limitations : Batch-to-batch variability in bromophenyl coupling requires rigorous process control (e.g., PAT tools) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
